molecular formula C18H20N2O4S B2527697 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396854-39-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2527697
CAS No.: 1396854-39-9
M. Wt: 360.43
InChI Key: MMYAWBRWRZYOGJ-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic complex organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a furan ring, a cyclopropyl group, a methylsulfanyl phenyl unit, and an ethanediamide linker, making it a versatile scaffold for drug discovery and development. Compounds with furan heterocycles and similar amide frameworks are of significant interest in medicinal chemistry due to their potential biological activities, which can include serving as inhibitors for specific enzymes or interacting with various biological targets . The presence of multiple functional groups, including the hydroxyethyl and carboxamide moieties, suggests this compound may have applications in forming metal complexes or in studying structure-activity relationships (SAR) . Researchers can utilize this chemical as a key intermediate or precursor in synthesizing more complex molecules or as a standard in analytical method development. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25-14-6-3-2-5-13(14)20-17(22)16(21)19-11-18(23,12-8-9-12)15-7-4-10-24-15/h2-7,10,12,23H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYAWBRWRZYOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the furan ring, and the attachment of the phenyl group with a methylsulfanyl substituent. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.

    Furan Ring Introduction: Incorporation of the furan ring via cyclization reactions.

    Amide Bond Formation: Coupling of the intermediate compounds to form the final ethanediamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl group with the methylsulfanyl substituent can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituent being introduced or replaced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the amide bond could produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-(2,2,2-trifluoroethyl)ethanediamide

  • Molecular Formula : C₁₀H₁₆F₃N₂O₂S
  • Key Features: Replaces cyclopropyl and furan groups with a methylsulfanylpropyl chain and trifluoroethyl group. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility.

(b) N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

  • Molecular Formula : C₁₉H₁₈N₂O₃S₃
  • Key Features :
    • Substitutes cyclopropyl and furan with a bithiophene unit, expanding conjugation and redox activity.
    • The bithiophene moiety may enhance electronic conductivity, making it suitable for materials science applications.
    • Increased sulfur content (3 S atoms vs. 1 in the target compound) could elevate toxicity risks .

(c) N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide

  • Molecular Formula : C₁₄H₁₂N₂OS₂
  • Key Features :
    • Simpler structure with two aromatic rings and a thiol group.
    • Exhibits intramolecular hydrogen bonds (S–H···O and C–H···O), stabilizing its crystal lattice.
    • Shorter S–C bond lengths (1.7876 Å for S–C(sp³)) compared to the target compound’s methylsulfanyl group suggest stronger covalent character .

Physicochemical and Crystallographic Comparison

Property Target Compound N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-... N-(2-{[2,3'-bithiophene]-5-yl}-... N-[2-(Methylsulfanyl)phenyl]-...
Molecular Weight 358.46 g/mol 294.31 g/mol 418.6 g/mol 280.38 g/mol
Aromatic Systems Furan + phenyl None Bithiophene + phenyl Two phenyl rings
Hydrogen Bonding Hydroxyethyl O–H, amide N–H Hydroxypropyl O–H, amide N–H Hydroxyethyl O–H, amide N–H Amide N–H, thiol S–H
Crystal System Not reported Not reported Not reported Monoclinic (P21/c)
Key Interactions Likely O–H···O/S Trifluoroethyl dipole interactions Bithiophene π-stacking S–H···O, C–H···O

Functional Implications

  • Bioactivity : The target compound’s furan and cyclopropyl groups may confer selectivity toward enzymes or receptors preferring rigid, planar motifs (e.g., cytochrome P450 isoforms). In contrast, the trifluoroethyl analogue’s metabolic resistance could prolong half-life .
  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to the fully aliphatic trifluoroethyl derivative.
  • Synthetic Complexity : Introducing cyclopropane requires specialized reagents (e.g., Simmons-Smith conditions), making the target compound synthetically more challenging than analogues with straightforward alkyl chains .

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a cyclopropyl group, a furan moiety, and a methylsulfanyl phenyl group, suggests diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 357.45 g/mol. The structural components include:

  • Cyclopropyl Group : Known for its ability to enhance the binding affinity of compounds to biological targets.
  • Furan Ring : Contributes to the compound's reactivity and potential interactions with various biological systems.
  • Methylsulfanyl Phenyl Group : May play a role in modulating the compound's pharmacokinetic properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown their effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

2. Antimicrobial Properties

Sulfonamides are known for their antibacterial effects. The presence of the methylsulfanyl group may enhance the antimicrobial activity of this compound by improving its solubility and bioavailability .

3. Antioxidant Activity

Compounds containing furan rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in developing treatments for diseases associated with oxidative damage .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to therapeutic effects.

Study 1: Inhibition of COX Enzymes

A study focusing on related compounds demonstrated that certain structural modifications could enhance COX-2 selectivity while minimizing side effects associated with COX-1 inhibition. This suggests that this compound could be optimized for selective anti-inflammatory activity .

Study 2: Antimicrobial Efficacy

In vitro studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. The incorporation of the methylsulfanyl group in this compound may further enhance its efficacy against resistant strains .

Data Tables

PropertyValue
Molecular FormulaC18H23N3O3SC_{18}H_{23}N_{3}O_{3}S
Molecular Weight357.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial inhibition
AntioxidantFree radical scavenging

Q & A

Q. What are the standard synthesis protocols and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, including alkylation, hydrolysis, and amide bond formation. Key precursors (e.g., cyclopropyl, furan, and methylsulfanylphenyl derivatives) are reacted under controlled conditions (e.g., anhydrous solvents like dichloromethane or DMF) to avoid side reactions. Optimization strategies include:

  • High-throughput screening to identify ideal reaction parameters (temperature, pH, catalysts) .
  • Continuous flow chemistry to enhance yield and purity by maintaining consistent reaction conditions .
  • Use of protective groups (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates during amide formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly for distinguishing cyclopropyl, furan, and methylsulfanyl groups .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, amide C=O) via characteristic absorption bands .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and detect impurities from incomplete reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data may arise from conformational flexibility (e.g., rotation around the amide bond) or solvent effects. Methodological approaches include:

  • Variable-temperature NMR to study dynamic effects and confirm stable conformers .
  • Computational modeling (DFT or molecular dynamics) to predict spectroscopic profiles and compare with experimental data .
  • X-ray crystallography (if crystalline) to resolve ambiguities in bond angles or torsional strain, as demonstrated in related acetamide structures .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

SAR studies should focus on systematic modifications to key moieties:

  • Cyclopropyl group : Replace with other strained rings (e.g., bicyclohexane) to test steric effects on bioactivity .
  • Furan ring : Substitute with thiophene or pyrrole to assess electronic contributions to target binding .
  • Methylsulfanylphenyl group : Modify sulfanyl substituents (e.g., oxidize to sulfone) to evaluate metabolic stability . In silico docking studies can predict interactions with biological targets (e.g., enzymes or receptors), guiding rational design .

Q. How should discrepancies in bioactivity data across studies be methodologically addressed?

Variations in reported bioactivity (e.g., IC₅₀ values) may stem from differences in:

  • Purity : Re-analyze compound batches via HPLC and discard samples with <95% purity .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .
  • Solubility : Use co-solvents (e.g., DMSO) at non-toxic concentrations to ensure consistent bioavailability . Replicate studies in independent labs to confirm reproducibility .

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